(5E,5'E)-5,5'-[benzene-1,3-diyldi(E)methylylidene]bis(3-phenyl-2-thioxo-1,3-thiazolidin-4-one)
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Overview
Description
The compound (5E,5’E)-5,5’-[benzene-1,3-diyldi(E)methylylidene]bis(3-phenyl-2-thioxo-1,3-thiazolidin-4-one) is a complex organic molecule featuring a benzene ring linked to two thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,5’E)-5,5’-[benzene-1,3-diyldi(E)methylylidene]bis(3-phenyl-2-thioxo-1,3-thiazolidin-4-one) typically involves the condensation of benzene-1,3-dicarbaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thiazolidinone moieties.
Reduction: Reduction reactions may target the carbonyl groups within the thiazolidinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them valuable tools for studying cellular processes.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s thiazolidinone moieties are particularly interesting due to their bioactivity.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5E,5’E)-5,5’-[benzene-1,3-diyldi(E)methylylidene]bis(3-phenyl-2-thioxo-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moieties can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5E,5’E)-5,5’-[benzene-1,3-diyldi(E)methylylidene]bis(3-phenyl-2-thioxo-1,3-thiazolidin-4-one) is unique due to its symmetrical structure and the presence of two thiazolidinone moieties. This symmetry can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H16N2O2S4 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(5E)-5-[[3-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H16N2O2S4/c29-23-21(33-25(31)27(23)19-10-3-1-4-11-19)15-17-8-7-9-18(14-17)16-22-24(30)28(26(32)34-22)20-12-5-2-6-13-20/h1-16H/b21-15+,22-16+ |
InChI Key |
LGRQTQRQTHSCBD-YHARCJFQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)/C=C/4\C(=O)N(C(=S)S4)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)C=C4C(=O)N(C(=S)S4)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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